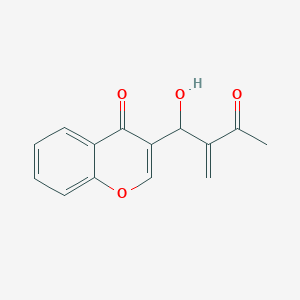
3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one typically involves the Baylis-Hillman reaction. This reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene in the presence of a nucleophilic catalyst. For instance, the reaction of 2-formyl-4-pyrones with alkyl vinyl ketones such as methyl vinyl ketone and ethyl vinyl ketone in tetrahydrofuran (THF) in the presence of a stoichiometric amount of DABCO at room temperature for 1 hour can yield the desired adducts .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Baylis-Hillman reaction remains a cornerstone for its synthesis. Optimization of reaction conditions, such as solvent choice and temperature control, is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antioxidant and anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit tyrosine kinase activity, leading to reduced cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Kojic Acid: Known for its skin-lightening properties and antioxidant activity.
Benzimidazole Derivatives: These compounds have diverse biological activities, including antimicrobial and anticancer properties.
Imidazole Derivatives: Commonly used in pharmaceuticals for their antifungal and anti-inflammatory effects.
Uniqueness
3-(1-Hydroxy-2-methylidene-3-oxobutyl)-4H-1-benzopyran-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
832689-25-5 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
3-(1-hydroxy-2-methylidene-3-oxobutyl)chromen-4-one |
InChI |
InChI=1S/C14H12O4/c1-8(9(2)15)13(16)11-7-18-12-6-4-3-5-10(12)14(11)17/h3-7,13,16H,1H2,2H3 |
InChI Key |
OVFZMFZJZWSLJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)C(C1=COC2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


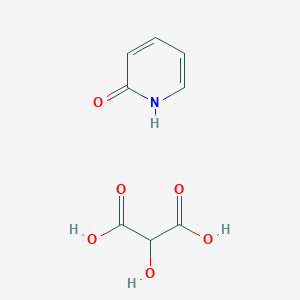
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
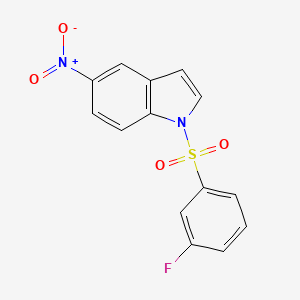
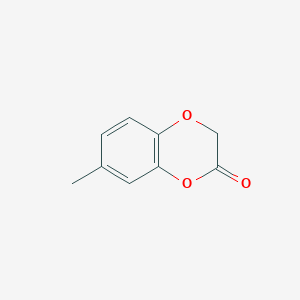

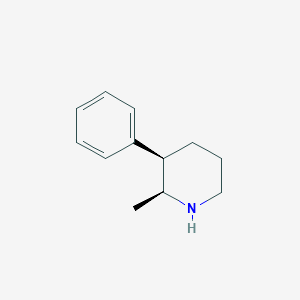
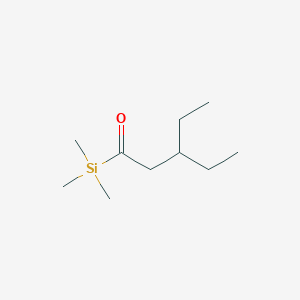
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
